molecular formula C21H24O6 B171184 Fargesone A CAS No. 116424-69-2

Fargesone A

Cat. No.: B171184
CAS No.: 116424-69-2
M. Wt: 372.4 g/mol
InChI Key: COELSLLVNMRXHB-KYIFXELVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Fargesone A has been achieved through a biomimetic approach. The synthesis involves nine steps starting from commercially available materials. The key steps include the formation of the core structure through cyclization reactions and subsequent functional group modifications .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and limited natural availability. The biomimetic synthesis route developed in the laboratory provides a scalable method to produce this compound for research purposes .

Chemical Reactions Analysis

Types of Reactions: Fargesone A undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified during the reactions .

Scientific Research Applications

Fargesone A has a wide range of scientific research applications:

Mechanism of Action

Fargesone A exerts its effects by binding to the Farnesoid X Receptor (FXR). Upon binding, it induces the recruitment of coactivators such as steroid receptor coactivators (SRCs) and the release of corepressors like nuclear corepressor (NCoR). This activation leads to the transcription of downstream target genes involved in bile acid metabolism, lipid balance, inflammatory response, and organ fibrosis .

Comparison with Similar Compounds

    Obeticholic Acid: Another FXR agonist used for treating primary biliary cholangitis.

    GW4064: A synthetic FXR agonist known for its role in regulating metabolic balance.

Comparison: Fargesone A is unique due to its natural origin and distinct chemical scaffold compared to synthetic FXR agonists like obeticholic acid and GW4064. It has shown high affinity and selectivity for FXR, making it a promising candidate for further drug development .

Properties

IUPAC Name

(2S,3R,3aR,7S,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COELSLLVNMRXHB-KYIFXELVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2C1(C(=CC(=O)C2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O[C@@H]2[C@]1(C(=CC(=O)[C@H]2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331969
Record name Fargesone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116424-69-2
Record name Fargesone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fargesone A
Reactant of Route 2
Fargesone A
Reactant of Route 3
Reactant of Route 3
Fargesone A
Reactant of Route 4
Reactant of Route 4
Fargesone A
Reactant of Route 5
Reactant of Route 5
Fargesone A
Reactant of Route 6
Fargesone A
Customer
Q & A

Q1: What is the mechanism of action of Fargesone A?

A1: this compound acts as a potent and selective agonist of the Farnesoid X receptor (FXR) []. FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism []. Upon activation by agonists like this compound, FXR translocates to the nucleus and regulates the expression of genes involved in these metabolic processes [].

Q2: What is the structural characterization of this compound?

A2: this compound is a neolignan, first isolated from the flower buds of Magnolia fargesii []. While the provided abstracts don't explicitly state the molecular formula or weight, they do mention that its structure was determined []. For detailed spectroscopic data and structural information, please refer to the original research article describing its isolation and characterization.

Q3: What are the in vivo effects of this compound?

A3: this compound has demonstrated promising effects in preclinical models of liver disease. In a study utilizing a bile duct ligation (BDL)-induced liver disorder mouse model, this compound treatment was shown to ameliorate pathological features []. Further research indicated that this compound could alleviate hepatocyte lipid accumulation and cell death in an FXR-dependent manner [].

Q4: Are there any known structure-activity relationship (SAR) studies for this compound or related compounds?

A4: While the provided abstracts don't directly discuss SAR studies for this compound, one study examined the inhibitory effects of this compound and related neolignans on nitric oxide (NO) production []. This suggests that structural variations within this class of compounds can impact biological activity. Further research exploring the SAR of this compound would be valuable to optimize its pharmacological properties.

Q5: What are the limitations of the current research on this compound?

A5: While promising, research on this compound is still in its early stages. The provided abstracts highlight the need for a scalable synthesis method to facilitate further biological exploration and potential drug development []. Additional studies are necessary to fully elucidate its pharmacokinetic properties, long-term safety profile, and efficacy in humans.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.